molecular formula C14H13ClN2O3S B5720298 N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide

N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No. B5720298
M. Wt: 324.8 g/mol
InChI Key: PACXKLCSWBKADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as CI-1040, is a small molecule inhibitor that targets the MAP kinase pathway. The MAP kinase pathway is a critical signaling pathway that regulates cell growth, differentiation, and survival. CI-1040 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide targets the MAP kinase pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate ERK1 and ERK2. ERK1 and ERK2 are downstream effectors of the MAP kinase pathway that regulate cell growth, differentiation, and survival. By inhibiting the activity of MEK1 and MEK2, this compound blocks the activation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, one of the limitations of this compound is that it has low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide. One future direction is to study the potential therapeutic applications of this compound in combination with other cancer therapies such as immunotherapy and targeted therapy. Another future direction is to study the potential therapeutic applications of this compound in other diseases such as rheumatoid arthritis and psoriasis. Finally, future studies could focus on the development of more potent and selective inhibitors of the MAP kinase pathway.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide involves several steps. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(2-chlorophenyl)-4-aminobenzenesulfonamide. The final step involves the reaction of N-(2-chlorophenyl)-4-aminobenzenesulfonamide with dimethyl sulfate to form this compound.

Scientific Research Applications

N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been studied for its potential therapeutic applications in other diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-11-8-6-10(7-9-11)14(18)16-13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACXKLCSWBKADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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